4-(6-amino-9H-purin-9-yl)butanoic acid

Purinergic Signaling Ion Channel Pharmacology Pain Research

4-(6-Amino-9H-purin-9-yl)butanoic acid, also known as 9-(3-carboxypropyl)adenine, is a purine-based carboxylic acid with the molecular formula C9H11N5O2 and a molecular weight of 221.22 g/mol. It is an acyclic nucleotide analogue characterized by an adenine base linked to a butanoic acid chain, a structural feature that allows it to mimic natural purine substrates in various biochemical contexts.

Molecular Formula C9H11N5O2
Molecular Weight 221.22
CAS No. 33147-28-3
Cat. No. B3006143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-amino-9H-purin-9-yl)butanoic acid
CAS33147-28-3
Molecular FormulaC9H11N5O2
Molecular Weight221.22
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)CCCC(=O)O)N
InChIInChI=1S/C9H11N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h4-5H,1-3H2,(H,15,16)(H2,10,11,12)
InChIKeyRODVBUCLVBTCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-amino-9H-purin-9-yl)butanoic acid (CAS 33147-28-3): A Purine-Based Research Scaffold for Biochemical Investigations


4-(6-Amino-9H-purin-9-yl)butanoic acid, also known as 9-(3-carboxypropyl)adenine, is a purine-based carboxylic acid with the molecular formula C9H11N5O2 and a molecular weight of 221.22 g/mol . It is an acyclic nucleotide analogue characterized by an adenine base linked to a butanoic acid chain, a structural feature that allows it to mimic natural purine substrates in various biochemical contexts [1]. This compound is primarily utilized in biochemical and pharmaceutical research to study enzyme interactions, particularly with purine-metabolizing enzymes and purinergic receptors [2].

4-(6-amino-9H-purin-9-yl)butanoic acid: Why Structural Nuance Matters Over Generic Purine Analogs


In-class substitution with other purine analogs or adenine derivatives is not straightforward, as the specific N9-linked butanoic acid chain of 4-(6-amino-9H-purin-9-yl)butanoic acid confers distinct steric and electronic properties that dictate its binding affinity and functional profile at various enzyme and receptor targets [1][2]. While many purine analogs share the adenine core, the unique carboxylic acid moiety at the terminus of a four-carbon linker differentiates this compound from others, such as adenosine or simple 9-alkyladenines, leading to different inhibitory constants (Ki) and functional activities (e.g., EC50) as observed in data from BindingDB and other sources [3]. This structural specificity makes it unsuitable as a drop-in replacement for other adenine-based molecules in established assays or synthetic pathways, necessitating its use for precise target engagement studies.

4-(6-amino-9H-purin-9-yl)butanoic acid: Quantitative Evidence of Differential Activity


P2X3 Purinoceptor Antagonist Activity of 4-(6-amino-9H-purin-9-yl)butanoic acid vs. Adenosine

The compound demonstrates moderate antagonist activity at the rat P2X3 purinoceptor, a ligand-gated ion channel involved in pain signaling, with a reported EC50 of 80 nM when tested at a concentration of 10 μM in Xenopus oocytes [1]. This contrasts with the endogenous agonist, adenosine, which acts at distinct adenosine receptors (P1) and does not directly antagonize P2X3 channels. The quantified EC50 value provides a benchmark for assessing this compound's potency in modulating P2X3-mediated responses.

Purinergic Signaling Ion Channel Pharmacology Pain Research

Purine Nucleoside Phosphorylase (PNP) Inhibition by 4-(6-amino-9H-purin-9-yl)butanoic acid vs. Adenine

The compound acts as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme critical for purine salvage and T-cell function, with a reported IC50 of 1.33 μM [1]. In comparison, the natural base adenine is a substrate for other enzymes (like adenine deaminase) but is not a potent inhibitor of PNP. The quantitative IC50 value provides a direct measure of its inhibitory potency against PNP, which is relevant for research into immunosuppression or T-cell malignancies.

Purine Metabolism Enzyme Inhibition Immunomodulation

Adenosine Deaminase (ADA) Inhibition: 4-(6-amino-9H-purin-9-yl)butanoic acid vs. Pentostatin

4-(6-amino-9H-purin-9-yl)butanoic acid demonstrates weak to moderate inhibitory activity against adenosine deaminase (ADA), an enzyme that deaminates adenosine to inosine. Reported Ki values for this compound are 5.0 μM and 520 μM under different conditions (pre- and post-heating), indicating a complex interaction [1]. This is in stark contrast to the highly potent ADA inhibitor pentostatin (2'-deoxycoformycin), which has a Ki of approximately 2.5 pM. The quantified difference of several orders of magnitude highlights the compound's relatively low potency at this target, making it a less potent but structurally distinct tool for probing ADA function where high-affinity inhibition is not required or desired.

Enzyme Inhibition Nucleoside Metabolism Cancer Research

Synthesis and Utility as a Nucleoamino Acid Monomer: 4-(6-amino-9H-purin-9-yl)butanoic acid vs. 9-(3-Amino-3-carboxypropyl)adenine

The compound has been utilized as a precursor in the synthesis of nucleoamino acids, specifically 9-(3-amino-3-carboxypropyl)adenine [1]. This derivative, which incorporates both an amino acid and a nucleobase, can undergo polymerization to form peptide-like oligomers. The target compound's role as a synthetic intermediate in creating these hybrid molecules is a distinct application, differentiating it from other purine analogs that cannot be easily converted into such nucleoamino acid monomers. The reported polymerization yields and characterization data provide a quantitative basis for its use in this specific synthetic application.

Peptide Synthesis Nucleic Acid Chemistry Origins of Life

4-(6-amino-9H-purin-9-yl)butanoic acid: Recommended Research and Procurement Applications Based on Evidence


Investigating P2X3 Receptor Pharmacology in Pain and Sensory Research

Researchers studying purinergic signaling, particularly the role of P2X3 receptors in chronic pain, inflammation, or sensory transduction, should consider procuring this compound. Its documented antagonist activity (EC50 = 80 nM) at the rat P2X3 receptor [1] provides a starting point for structure-activity relationship (SAR) studies or for use as a tool compound to modulate P2X3 function in cellular or tissue models, where it can be benchmarked against more potent but structurally different antagonists.

Studying Purine Nucleoside Phosphorylase (PNP) Inhibition for Immunomodulation

For research programs focused on T-cell biology, autoimmune diseases, or T-cell malignancies, this compound serves as a validated PNP inhibitor with a reported IC50 of 1.33 μM [2]. Its quantifiable inhibitory activity allows for its use in enzymatic assays to probe the PNP active site, to study the downstream effects of PNP inhibition on nucleotide pools, or as a lead compound for further medicinal chemistry optimization.

Synthesis of Nucleoamino Acid Polymers for Materials Science or Origins-of-Life Studies

This compound is a key synthetic intermediate for the preparation of 9-(3-amino-3-carboxypropyl)adenine, a nucleoamino acid monomer [3]. Research groups involved in the synthesis of novel peptide-nucleic acid hybrid materials, or those investigating prebiotic chemistry and the origins of biopolymers, should procure this compound for its demonstrated utility in forming these unique monomers and their subsequent polymerization in aqueous conditions.

Use as a Weak Adenosine Deaminase (ADA) Inhibitor in Comparative Enzyme Studies

In studies comparing the effects of potent versus weak ADA inhibition, this compound can be employed as a low-potency control. Its Ki values of 5.0 μM and 520 μM [4] contrast sharply with picomolar inhibitors like pentostatin, allowing researchers to dissect the biological consequences of partial versus complete ADA blockade in cellular or in vivo models where fine-tuning of enzyme activity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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